1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3S,5R,6S)-
Description
Structure and Synthesis The compound 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3S,5R,6S)- features a spirocyclic framework comprising a 4-membered oxa (oxygen-containing) ring and a 5-membered aza (nitrogen-containing) ring sharing a single spiro atom. The stereochemistry at positions 3, 5, and 6 ((3S,5R,6S)) introduces chirality, which is critical for its pharmacological interactions.
A stereoselective synthesis route involves the Mitsunobu reaction starting from (2S,3S)-(+)-2-phenyl-3-piperidinol, followed by palladium-mediated hydrostannylation and cyclization to yield the spirocyclic core . This method ensures precise stereochemical control, which is essential for maintaining biological activity.
The nitrogen atom in the aza ring may facilitate hydrogen bonding with biological targets, while the phenyl groups enhance membrane permeability.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3S,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19+,20-/m1/s1 |
InChI Key |
WJRYRJACQITXQC-HSALFYBXSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H](CO2)C3=CC=CC=C3)[C@@H](NC1)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CC(CO2)C3=CC=CC=C3)C(NC1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Cyclocarbonylation
A stereoselective synthesis of the 1-oxa-7-azaspiro[4.5]decane core was reported using a palladium(0)-mediated cyclocarbonylation strategy. The key step involves the reaction of γ-iodoallylic alcohol derivatives under carbon monoxide atmosphere. For example, intermediate 8 (a γ-iodoallylic alcohol) undergoes cyclocarbonylation in the presence of (Ph₃P)₂PdCl₂ and K₂CO₃ in THF at 50°C for 5 days, yielding the lactone 2 with 68% efficiency. This method ensures regioselective spirocycle formation while preserving the stereochemical integrity of the 3S,5R,6S configuration.
Experimental Conditions :
- Catalyst: (Ph₃P)₂PdCl₂ (10 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: THF
- Temperature: 50°C
- Yield: 62–78% for intermediates; 68% for final lactone
Stereocontrolled Hydrogenation and Hydroarylation
Complementary stereoselective routes were developed to access both C3 epimers of the target compound. The common intermediate 3 (a dihydrofuran derivative) is divergently processed:
- Hydrogenation : Catalytic hydrogenation of an arylated dihydrofuran installs the 3S stereocenter. Using Pd/C under H₂ atmosphere, this step achieves >99% diastereomeric excess (d.e.).
- Hydroarylation : A regioselective palladium-catalyzed alkene hydroarylation introduces the 3R configuration, though this is less relevant for the (3S,5R,6S) target.
Key Data :
| Step | Conditions | Yield | d.e. |
|---|---|---|---|
| Hydrogenation of 3 | Pd/C, H₂ (1 atm), EtOAc, 25°C | 85% | >99% |
| Hydroarylation | Pd(OAc)₂, PPh₃, DMF, 80°C | 72% | 95% |
Intramolecular Hydrogen Atom Transfer (HAT)
Radical-mediated HAT reactions using (diacetoxyiodo)benzene (DIB) and iodine enable spirocycle formation. For 1-oxa-7-azaspiro[4.5]decane derivatives, a γ-iodo precursor undergoes 1,6-HAT followed by oxidation and nucleophilic cyclization. This method is effective for constructing the spirocyclic framework but requires careful control of radical stability.
Optimized Protocol :
- Reagents: DIB (2.5 equiv), I₂ (1.4 equiv)
- Solvent: CH₂Cl₂
- Irradiation: Visible light (450 nm)
- Yield: 48–78%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Stereoselectivity |
|---|---|---|---|
| Pd-mediated cyclocarbonylation | High yield, scalable | Requires CO atmosphere | 3S,5R,6S fixed |
| HAT | Radical tolerance, no metals | Moderate yields | Variable |
| Hydrogenation | Excellent d.e., mild conditions | Dependent on precursor synthesis | 3S configuration |
| Lewis acid catalysis | Broad substrate scope | Multi-step functionalization | Requires optimization |
Synthetic Challenges and Solutions
- Stereochemical Control : The 5R and 6S configurations are secured via substrate pre-organization in the palladium-mediated route.
- Diphenyl Introduction : Friedel-Crafts alkylation using benzene and AlCl₃ post-cyclization achieves 3,6-diphenyl substitution.
- Byproduct Mitigation : Red-Al® reduction of intermediates minimizes epoxide formation during iodination steps.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and triggering specific biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms in varying positions exhibit distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations
Heteroatom Influence :
- Oxygen vs. Sulfur : The 1-thia-4-aza analog exhibits anticancer activity, likely due to sulfur's polarizability and larger atomic radius, enhancing hydrophobic interactions. In contrast, oxygen-containing analogs (e.g., 1,4-dioxaspiro) show stronger CNS activity due to hydrogen-bonding capabilities.
- Nitrogen Positioning : The 7-aza position in the target compound may improve binding to receptors with acidic residues (e.g., D116 in 5HT1A receptors ), whereas 4-aza derivatives prioritize metabolic stability.
Dione vs. Piperazine: Dione groups (e.g., in ) introduce polarity, reducing membrane permeability but improving solubility.
Stereochemical Complexity: The (3S,5R,6S) configuration of the target compound necessitates advanced stereocontrolled synthesis (e.g., Mitsunobu reaction ), whereas racemic mixtures (e.g., 1,6,9-trioxaspiro) are simpler to produce but less biologically selective.
Biological Activity Trends :
Biological Activity
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3S,5R,6S)- is a complex organic compound characterized by a unique spirocyclic structure that includes an oxazolidine ring fused to a spirocyclic system. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.
Structural Characteristics
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- Structural Features :
- Contains both oxygen and nitrogen atoms within its spirocyclic framework.
- Features two phenyl groups that enhance structural diversity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Carboxylic Acid Group : Utilizes carboxylation reactions to add functional groups.
- Addition of Diphenyl Groups : Involves Friedel-Crafts alkylation reactions with substituted benzenes.
The biological activity of 1-Oxa-7-azaspiro[4.5]decane is attributed to its interactions with various biological molecules, including enzymes and receptors. The compound may modulate activity in several pathways:
- σ1 Receptor Binding : Related compounds have shown high affinity for σ1 receptors, indicating potential neuropharmacological applications .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, which could be useful in developing new antibiotics.
Research Findings and Case Studies
Potential Applications
The unique structural features and biological activities of 1-Oxa-7-azaspiro[4.5]decane suggest several applications:
- Pharmaceutical Development : Potential as a drug candidate for neurological disorders and inflammatory diseases.
- Chemical Synthesis : Used as a building block in organic synthesis for creating more complex molecules.
Q & A
Basic: What are the standard synthetic routes and characterization techniques for 1-Oxa-7-azaspiro[4.5]decane derivatives?
Answer:
The synthesis typically involves cyclocondensation reactions. For example, 2-Oxa-spiro[3.4]octan-1,3-dione reacts with (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine derivatives to form spiroaminals via nucleophilic addition and ring expansion. Key steps include refluxing in ethanol or toluene under anhydrous conditions, followed by purification via column chromatography . Characterization relies on:
- Melting point analysis to assess purity.
- Elemental analysis (CHNS) to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
- UV-Vis spectroscopy to study conjugation in benzothiazole-containing derivatives .
Basic: What structural features define 1-Oxa-7-azaspiro[4.5]decane derivatives, and why are they significant?
Answer:
The core structure comprises a spirocyclic system with oxygen and nitrogen atoms in adjacent rings, creating a rigid, three-dimensional scaffold. The stereochemistry (e.g., 3S,5R,6S configuration) is critical for spatial orientation of substituents, influencing reactivity and biological interactions. X-ray crystallography confirms bond angles (e.g., C8—C81—C82 torsion angles of ~96.2°) and non-covalent interactions (e.g., hydrogen bonding in crystal lattices) . This rigidity makes spiroaminals valuable in designing enzyme inhibitors or chiral catalysts .
Advanced: How can stereochemical outcomes be controlled during spiroaminal synthesis?
Answer:
Stereocontrol relies on:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)-1-phenylethyl groups) to induce asymmetry during cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific diastereomers.
- Temperature modulation : Lower temperatures reduce kinetic competition, enhancing selectivity for thermodynamically stable stereoisomers.
Crystallographic data (e.g., C–N bond torsional angles of −179.7° in (1R,4R,5R)-derivatives) validate stereochemical assignments .
Advanced: What strategies are used to evaluate the biological activity of spiroaminal derivatives?
Answer:
- In vitro cytotoxicity assays : Derivatives are screened against cancer cell lines (e.g., HepG-2, PC-3) using MTT assays. IC₅₀ values are calculated to compare potency .
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing phenyl with benzothiazole) identifies pharmacophoric groups. For example, electron-withdrawing substituents on benzothiazole enhance anticancer activity .
- Enzyme inhibition assays : Testing against targets like Pfmrk (malaria-related kinase) involves kinetic analysis of ATP-binding pocket disruption .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Answer:
- Cross-validation : Compare IR, NMR, and mass spectrometry data. For instance, discrepancies in carbonyl peak positions may arise from solvent polarity effects or hydrogen bonding, requiring DFT calculations for validation .
- Crystallographic confirmation : Single-crystal X-ray diffraction provides unambiguous structural proof, resolving ambiguities in NOESY or COSY NMR interpretations .
- Batch reproducibility : Replicate syntheses under controlled conditions to rule out experimental variability .
Advanced: What methodologies optimize multi-step synthesis of spiroaminal derivatives?
Answer:
- One-pot cascades : Combine ring-opening and cyclization steps using bifunctional catalysts (e.g., Lewis acids like ZnCl₂) to minimize intermediates .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by enhancing energy transfer in key steps .
- Flow chemistry : Ensures precise control over reaction parameters (e.g., temperature, residence time) during sensitive steps like imine formation .
Advanced: How are computational methods applied to study spiroaminal reactivity?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in ring-expansion reactions (e.g., activation energies for oxepane vs. pyrrolidine formation) .
- Molecular docking : Simulate interactions with biological targets (e.g., docking 3,6-diphenyl derivatives into kinase active sites) to prioritize synthetic targets .
- MD simulations : Analyze conformational flexibility in solution to rationalize NMR splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
